molecular formula C13H10FN3 B1441420 1-(2-Fluorophenyl)-1H-indazol-4-amine CAS No. 913002-86-5

1-(2-Fluorophenyl)-1H-indazol-4-amine

Cat. No. B1441420
M. Wt: 227.24 g/mol
InChI Key: FYKJNHXEUVDEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093281B2

Procedure details

1H-Indazol-4-amine (1.83 g, 10 mmol), copper (I) iodide (95 mg. 0.5 mmol) and potassium phosphate (4.46 g, 21 mmol) were stirred together. The flask was evacuated and refilled with argon twice. To the flask was then added trans-N,N′-dimethyl-1,2-cyclohexanediamine (320 μL, 2 mmol), 2-fluoro-1-iodobenzene (2.66 g, 12 mmol) and toluene (30 mL) and the mixture was heated at 110° C. overnight. The reaction mixture was diluted with EtOAc, filtered through Celite to remove inorganics and the Celite pad was washed successively with EtOAc until the solvent ran clear. The reaction mixture was evaporated and the residue was purified by column chromatography eluting with dichloromethane then with dichloromethane:EtOAc 9:1 to give the title compound as a yellow oil (1.19 g) which solidified on standing.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
320 μL
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[N:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC.[F:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1I>CCOC(C)=O.[Cu]I.C1(C)C=CC=CC=1>[F:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[N:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)N
Name
Quantity
4.46 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
95 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
320 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
2.66 g
Type
reactant
Smiles
FC1=C(C=CC=C1)I
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
refilled with argon twice
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove inorganics
WASH
Type
WASH
Details
the Celite pad was washed successively with EtOAc until the solvent
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1N=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.